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Cat. No.: S1892490

Chemical Identity and Key Compounds

Lavandulyl flavonoids are a subclass of prenylated flavonoids characterized by a lavandulyl group (a
branched-chain monoterpene) attached to their core flavonoid skeleton. Key compounds isolated from

Sophora flavescens include:

Key Biological Activities

Compound Name Class Core Structural Features .

(from studies)
Kurarinone [1] [2] Flavanone Lavandulyl at C-8, Methoxy Anticancer, Anti-

at C-5[2] inflammatory, Antimicrobial

[1112]
Sophoraflavanone Flavanone Lavandulyl group Fatty Acid Synthase (FAS)
G [3] Inhibition [3]
Kurarinol A & B [4] Flavanonol Two lavandulyl fragments [4]  Antioxidant, Cytotoxic [4]
Compounds 1 & 2 Novel Dimers Flavanone-phloroglucinol PTP1B Inhibition [5]
[5] dimer with lavanduly! [5]
Compounds 3 &4 Novel Neoflavonoid skeleton with Information not specified
[5] Neoflavonoids lavandulyl [5]
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Quantitative Biological Activity Data

Extensive research has quantified the potency of these compounds across various disease models.

Biological

Key C d
Activity ey Compound(s)

Experimental Model /
Assay

Quantitative Result (IC50 /
Effective Dose)

Anticancer [1] Kurarinone

(2]

Kurarinol A [4]

Antidiabetic Compounds 1 & 2

[5] [5]

Kurarinone [1]

Antioxidant [4]  Kurarinol A & B [4]

FAS Inhibition  Sophoraflavanone G
3] 3]

In vitro (Various cancer cell
lines)

In vivo (Lung cancer
xenograft model)

In vitro (HepG2, A549,
MCF7 cancer cells)

PTP1B Enzyme Inhibition

Aldose Reductase /
Glucosidase Inhibition

ABTS Radical Scavenging
Assay

Fatty Acid Synthase (FAS)
Enzyme Assay

IC~50~: 2 - 62 uM [1]

20 - 500 mg/kg body weight [1]

IC~50~: 7.50 - 10.55 uM [4]

Significant inhibition (specific

IC~50~ not listed) [5]

Inhibitory potential confirmed

[1]

IC~50~:1.21 pg/mL & 1.81
Hg/mL [4]

IC~50~: 6.7 + 0.2 uM [3]

Mechanisms of Action and Signaling Pathways

These compounds exert their effects through multi-target mechanisms, particularly in cancer.
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Kurarinone's multi-target anticancer mechanisms include apoptosis induction, metastasis inhibition, and

signaling pathway modulation. [1] [3] [2]

Key Experimental Protocols

Key methodologies for isolating these compounds and evaluating their activity are outlined below.

Sample Preparation and Compound Isolation

The dried roots of Sophora flavescens are typically extracted with methanol, followed by liquid-liquid
partitioning with solvents like n-hexane, ethyl acetate, and n-butanol [3]. The active fractions are then

purified using techniques such as:

¢ Silica Gel Column Chromatography
e Sephadex LH-20 Gel Filtration
e Semi-preparative Reversed-Phase HPLC [4] [3]

Structural elucidation is achieved through comprehensive spectroscopic analysis including NMR ( [5]H, C,

HSQC, HMBC), HRESIMS, UV, and IR [5] [4].
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Key Bioactivity Assays

Assay Target Protocol Summary

PTP1B An in vitro enzyme inhibition assay used to identify potential antidiabetic agents.
Inhibition [5]

FAS Inhibition The inhibitory activity is assessed by measuring the incorporation of [3H] acetyl-

[3] CoA into palmitate in an in vitro system.

Cytotoxicity Cells (e.g., HepG2, A549) are treated with the compound for a set time, followed by

(e.g., MTT) [4]

Antioxidant

(ABTS) [4]

Molecular
Docking [3]

incubation with MTT reagent. Viable cells reduce MTT to purple formazan,
guantified spectrophotometrically.

The compound's ability to scavenge the stable ABTS™ radical cation is measured
by the disappearance of its characteristic green-blue color, calculating the 1Cso.

The 3D structure of a target protein (e.g., a FAS domain) is obtained. Ligand
structures are optimized, often using quantum mechanics. Docking simulations
predict binding affinity and interaction modes.

Future Research and Application Potential

The unique lavandulyl group is a critical determinant of bioactivity, significantly enhancing binding affinity

to molecular targets like Fatty Acid Synthase (FAS) [3]. This makes the lavandulyl flavonoid scaffold a

promising candidate for rational drug design.

Future work should focus on:

e Optimizing Bioavailability and Toxicity: Comprehensive ADMET studies are needed [1] [2].
¢ Clinical Translation: Advancing beyond in vivo models to clinical trials is essential [2].
¢ Exploring Synergistic Effects: Research into combinations with existing therapeutics could be

valuable [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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